REACTION_CXSMILES
|
NN.[CH:3]1[C:8](N=C=S)=[CH:7][C:6]2[C:12]([O:14][C:15]3([C:25]4[CH:26]=[CH:27][C:28]([OH:30])=[CH:29][C:24]=4[O:23][C:17]4[CH:18]=[C:19]([OH:22])[CH:20]=[CH:21][C:16]3=4)[C:5]=2[CH:4]=1)=[O:13].C(N(C(C)C)CC)(C)C.C1C=CC([C:62]([OH:64])=[O:63])=C(C2C3C=CC(O)=CC=3OC3C=2C=CC(C=3)=O)C=1>CN(C=O)C>[CH:3]1[C:8]([C:62]([OH:64])=[O:63])=[CH:7][C:6]2[C:12]([O:14][C:15]3([C:25]4[CH:26]=[CH:27][C:28]([OH:30])=[CH:29][C:24]=4[O:23][C:17]4[CH:18]=[C:19]([OH:22])[CH:20]=[CH:21][C:16]3=4)[C:5]=2[CH:4]=1)=[O:13]
|
Name
|
|
Quantity
|
0.12 mmol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
|
Name
|
|
Quantity
|
0.12 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=C(C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The mixture was agitated for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove the ivDde group
|
Type
|
WASH
|
Details
|
The resin was then washed with DMF (3×10 ml) and twice with CH2Cl2 (10 mL)
|
Type
|
CUSTOM
|
Details
|
dried under nitrogen for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
for 4 h
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
the solution collected by filtration
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was dried under vacuum
|
Type
|
CUSTOM
|
Details
|
The peptide was precipitated with ether
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
the precipitate was dried under a stream of nitrogen
|
Type
|
ADDITION
|
Details
|
The precipitate was added to water (1 mg/mL)
|
Type
|
WAIT
|
Details
|
Cyclization of the peptide was carried out for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
the solution was freeze-dried
|
Type
|
DISSOLUTION
|
Details
|
The crude cyclic peptide was dissolved in water
|
Type
|
CUSTOM
|
Details
|
purified by RP-HPLC on a C18 column with a linear gradient of acetonitrile into water (both phases
|
Type
|
ADDITION
|
Details
|
Fractions containing the pure product
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
freeze-dried
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |